
GDC-0326
Vue d'ensemble
Description
GDC-0326 est un médicament à petite molécule qui agit comme un inhibiteur sélectif de la phosphatidylinositol 3-kinase alpha (PI3Kα). Il a été initialement développé par Genentech, Inc. et est principalement utilisé dans le traitement de divers types de cancer, en particulier ceux présentant une hyperactivation de PI3Kα, qui est liée à un pronostic défavorable .
Applications De Recherche Scientifique
Colorectal Cancer
GDC-0326 has been studied for its potential to enhance the efficacy of traditional chemotherapeutics, such as 5-fluorouracil (5-Fu), in colorectal cancer treatment. A study demonstrated that combining this compound with 5-Fu resulted in:
- Increased Antitumor Efficacy : The combination therapy significantly suppressed tumor growth in vitro and in vivo models compared to either treatment alone.
- Mechanism of Action : The enhanced efficacy was associated with the induction of necroptosis, a form of programmed cell death mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) .
Treatment | Tumor Growth Inhibition | Mechanism |
---|---|---|
This compound + 5-Fu | Significant | Induction of necroptosis |
This compound alone | Moderate | PI3Kα inhibition |
5-Fu alone | Limited | Traditional chemotherapy |
Pancreatic Neuroendocrine Tumors
Research indicates that this compound may also be beneficial in treating pancreatic neuroendocrine tumors (PanNETs). A study highlighted its role in selectively inhibiting p110α, which is often upregulated in these tumors. The findings suggested that targeting this isoform could lead to better therapeutic outcomes .
Endothelial Cell Function
This compound has been investigated for its effects on endothelial cells during vascular development. In experimental models, treatment with this compound led to:
- Altered Endothelial Cell Junctions : Treated embryos exhibited abnormal junctional patterns indicative of impaired cell rearrangements.
- Impact on Angiogenesis : These findings suggest that this compound may influence vascular patterning and could have implications for diseases characterized by abnormal blood vessel formation .
Study on Colorectal Cancer
A comprehensive study evaluated the effects of this compound combined with 5-Fu on two human colorectal cancer cell lines (LoVo and HT-29). Key observations included:
- Cell Viability Reduction : Dose-dependent inhibition of cell growth was noted.
- Mechanistic Insights : Western blot analysis revealed decreased phosphorylation levels of AKT, indicating effective PI3K pathway inhibition .
Study on PanNETs
In preclinical trials using genetically engineered mouse models, this compound demonstrated potential as a targeted therapy for pancreatic cancers characterized by KRAS mutations. The combination with other agents showed improved survival rates compared to standard treatments .
Mécanisme D'action
Target of Action
GDC-0326, also known as (S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, is a potent and selective inhibitor of PI3Kα (Phosphatidylinositol 3 kinase alpha) . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an attractive target for therapeutic interventions .
Mode of Action
This compound interacts with PI3Kα, inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer . By blocking this pathway, this compound can help control cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. When PI3Kα is inhibited by this compound, the downstream effects include a decrease in AKT phosphorylation and subsequent reduction in mTOR signaling . This leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Pharmacokinetics
This compound has been found to be highly stable in human and rat liver microsomes, suggesting a good correlation with in vivo rat clearance . It has consistently low clearance and high oral bioavailability across species tested, enabling significant sustained free drug levels . These properties suggest that this compound has favorable pharmacokinetic characteristics for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death and the suppression of cell growth. Specifically, this compound has been found to effectively suppress the growth of colorectal cancer (CRC) cells in a dose-dependent manner . The induction of a form of programmed cell death known as necroptosis by this compound was correlated with the modulation of receptor-interacting protein kinase (RIPK) 1 and RIPK3 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du GDC-0326 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
- Formation du noyau imidazo[1,2-d][1,4]benzoxazepine.
- Introduction du cycle triazole.
- Couplage du groupe isopropyle.
- Fonctionnalisation finale pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
GDC-0326 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie PI3Kα.
Biologie : Investigé pour son rôle dans le métabolisme cellulaire, la prolifération et la survie.
Médecine : Exploré comme un agent thérapeutique potentiel pour divers cancers, en particulier le cancer colorectal.
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et de la découverte de médicaments.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement PI3Kα, une enzyme clé impliquée dans la voie de signalisation PI3K/AKT/mTOR. Cette voie régule divers processus cellulaires, notamment la croissance, la prolifération et la survie. En inhibant PI3Kα, this compound perturbe ces processus, conduisant à la suppression de la croissance tumorale et à l'induction de la mort cellulaire programmée (nécroptose) dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Alpelisib : Un autre inhibiteur de PI3Kα utilisé dans le traitement du cancer du sein.
Buparlisib : Un inhibiteur pan-PI3K avec une activité plus large contre plusieurs isoformes de PI3K.
Copanlisib : Un inhibiteur de PI3K avec une activité contre PI3Kα et PI3Kδ.
Unicité
GDC-0326 est unique par sa forte sélectivité pour PI3Kα par rapport aux autres isoformes de PI3K, ce qui réduit les effets hors cible et améliore son profil thérapeutique. Cette sélectivité en fait un candidat prometteur pour les thérapies combinées avec d'autres agents anticancéreux, tels que le 5-fluorouracile, pour améliorer l'efficacité antitumorale .
Activité Biologique
GDC-0326 is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, developed by Genentech, Inc. This compound has garnered significant attention due to its potential therapeutic applications in treating various neoplasms, particularly those characterized by hyperactivation of the PI3K pathway, which is often associated with poor prognostic outcomes in cancer patients.
- Molecular Formula : C19H22N6O3
- CAS Registry Number : 1282514-88-8
- InChIKey : SIKYDKLGPWRPMZ-LBPRGKRZSA-N
This compound specifically targets the PI3Kα isoform, which plays a crucial role in regulating cellular processes such as metabolism, proliferation, and survival. The inhibition of this pathway can lead to reduced tumor growth and metastasis in cancers where PI3Kα is hyperactivated.
Efficacy in Preclinical Models
Research has demonstrated that this compound exhibits potent antitumor activity in various preclinical models:
-
Pancreatic Neuroendocrine Tumors (PanNETs) :
- A study utilizing RIP1-Tag2 mice, a model for PanNETs, showed that treatment with this compound significantly reduced tumor growth and metastasis compared to control groups. The compound was found to decrease the incidence of liver and lymph node metastasis, indicating its potential as a therapeutic agent in managing these tumors .
- Colorectal Cancer (CRC) :
Comparative Data on Biological Activity
Case Study 1: Efficacy in PanNETs
In a controlled study involving RIP1-Tag2 mice treated with this compound, notable reductions in tumor size were observed after 4 weeks of treatment compared to untreated controls. The study highlighted the importance of PI3Kα inhibition in reducing not only tumor size but also vascular area within tumors, suggesting a dual effect on both tumor cells and their microenvironment.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The results indicated that this compound enhanced the efficacy of 5-fluorouracil (5-FU) in CRC models, suggesting that it could be beneficial as part of combination therapy regimens .
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a selective PI3Kα inhibitor with significant implications for cancer therapy. Its ability to inhibit tumor growth and metastasis in preclinical models positions it as a promising candidate for clinical trials targeting cancers driven by PI3K pathway activation. Future research should focus on optimizing dosing strategies and exploring combination therapies to maximize therapeutic outcomes.
Propriétés
IUPAC Name |
(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-88-8 | |
Record name | GDC-0326 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0326 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.